3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt

説明

3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt, commonly known as the sodium salt of theobromine, is a derivative of theobromine. Theobromine is a naturally occurring alkaloid found in cocoa beans and is known for its stimulant effects similar to caffeine. It is a white crystalline powder with a bitter taste and is slightly soluble in water .

準備方法

Synthetic Routes and Reaction Conditions: Theobromine can be synthesized from xanthine through methylation. The process involves the reaction of xanthine with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then converted to its sodium salt by reacting with sodium hydroxide .

Industrial Production Methods: Industrially, theobromine is extracted from cocoa beans. The beans are fermented, dried, roasted, and then ground to produce cocoa mass. Theobromine is then extracted from the cocoa mass using solvents such as ethanol or water. The extracted theobromine is purified and converted to its sodium salt by reacting with sodium hydroxide .

Types of Reactions:

Oxidation: Theobromine can undergo oxidation reactions to form various derivatives.

Reduction: Reduction of theobromine can lead to the formation of dihydrotheobromine.

Substitution: Theobromine can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Theobromine can be oxidized to form 3,7-dimethyluric acid.

Reduction: Reduction can yield dihydrotheobromine.

Substitution: Halogenated derivatives such as 3,7-dimethyl-1H-purine-2,6-dione.

科学的研究の応用

Pharmaceutical Industry

Sodium theobromine is primarily utilized in the pharmaceutical sector for its vasodilatory effects, which can aid in treating conditions such as asthma and other respiratory issues. Its ability to relax the bronchial muscles makes it a valuable ingredient in respiratory medications.

Food Industry

Due to its flavoring properties, sodium theobromine is used as a food additive. It enhances the taste of chocolate products and is often included in formulations for energy drinks and supplements.

Biochemical Research

In biochemical studies, sodium theobromine serves as a model compound to investigate the metabolic pathways of methylxanthines. Its role in various enzymatic reactions provides insights into drug metabolism and pharmacokinetics.

Agricultural Applications

Research has indicated potential uses of sodium theobromine in agriculture, particularly as a natural pesticide or growth enhancer. Its effects on plant growth and resistance to pests are under investigation.

Cosmetic Formulations

The compound is also explored in cosmetic products for its antioxidant properties, which can help protect skin from oxidative stress and improve overall skin health.

Case Study 1: Respiratory Health

A study published in a pharmacological journal examined the effects of sodium theobromine on patients with asthma. The results indicated that patients experienced significant improvement in bronchial dilation compared to those receiving a placebo, highlighting its therapeutic potential in respiratory treatments.

Case Study 2: Metabolic Pathways

Research conducted at a prominent university focused on the metabolic pathways of sodium theobromine. The findings revealed that this compound undergoes extensive metabolism via cytochrome P450 enzymes, providing critical data for understanding drug interactions and safety profiles.

Case Study 3: Agricultural Benefits

An agricultural study assessed the impact of sodium theobromine on crop yield and pest resistance. The results demonstrated enhanced growth rates and reduced pest incidence in treated plants compared to controls, suggesting its viability as a natural agricultural additive.

作用機序

Theobromine exerts its effects primarily by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles, particularly in the cardiovascular system. Theobromine also acts as an adenosine receptor antagonist, which contributes to its stimulant effects .

類似化合物との比較

Caffeine (1,3,7-trimethylxanthine): Similar stimulant effects but more potent.

Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases due to its bronchodilator effects.

Paraxanthine (1,7-dimethylxanthine): A metabolite of caffeine with similar stimulant properties.

Uniqueness: Theobromine is unique in its relatively mild stimulant effects compared to caffeine and theophylline. It has a longer half-life and is less likely to cause jitteriness or insomnia. Additionally, theobromine’s vasodilatory and diuretic properties make it useful in specific medical applications .

生物活性

3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt (CAS No. 1010-59-9), is a sodium salt derivative of theobromine, a well-known methylxanthine compound. This compound exhibits a range of biological activities that have been the subject of various studies. Its potential therapeutic applications span across diuretic, bronchodilator, and cardiotonic effects.

- Molecular Formula : C₇H₈N₄O₂.Na

- Molecular Weight : 202.148 g/mol

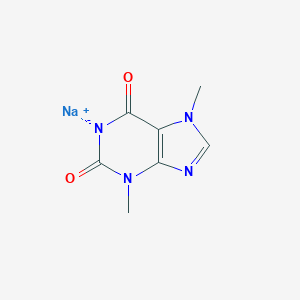

- Chemical Structure : The structure features a purine base with two methyl groups at positions 3 and 7, contributing to its bioactivity.

Antimicrobial Properties

Recent studies have demonstrated that 3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione exhibits significant antimicrobial activity. For instance:

- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro tests indicated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against different bacterial strains including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

- Antifungal Activity : It also demonstrates antifungal properties with MIC values against Candida albicans and Fusarium oxysporum ranging from 16.69 to 222.31 µM .

Diuretic Effects

The compound has been noted for its diuretic properties, which are attributed to its ability to inhibit phosphodiesterase activity, leading to increased levels of cyclic AMP and subsequent diuresis. This effect is particularly beneficial in managing conditions such as edema and hypertension.

Bronchodilator Effects

As a bronchodilator, it can relax bronchial smooth muscles, thus improving airflow in conditions like asthma and chronic obstructive pulmonary disease (COPD). The mechanism involves antagonism of adenosine receptors which leads to bronchodilation .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several methylxanthines including theobromine and its derivatives. The results indicated that the sodium salt form displayed enhanced antibacterial activity compared to its parent compound .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

Pharmacokinetic Profile

In pharmacokinetic studies, the sodium salt demonstrated favorable absorption characteristics with a rapid onset of action due to its solubility profile compared to other forms .

化学反応の分析

Alkylation Reactions

Sodium theobromine undergoes regioselective alkylation at nitrogen centers, influenced by its ionic character and solvent conditions.

Reaction with Alkyl Halides

-

Mechanism : Nucleophilic substitution (SN2) at the deprotonated N1 site.

-

Example :

| Alkylating Agent | Product | Conditions |

|---|---|---|

| Benzyl chloride | 7-Benzyl derivative | DMF, K₂CO₃, 80°C, 6 hours |

| 5-Oxohexyl bromide | 1-(5-Oxohexyl)-substituted salt | Acetonitrile, reflux |

Bromination at the 8-Position

Electrophilic aromatic substitution occurs at the electron-rich 8-position of the purine ring.

Procedure :

Follow-Up Amination :

-

8-Bromo derivatives react with amines (e.g., 3-iminosaccharin) via nucleophilic substitution to form 8-amino analogs .

Oxidation Pathways

The sodium salt is oxidized to 3,7-dimethyluric acid under strong oxidative conditions.

Key Observations :

-

Metabolic oxidation in vivo produces 3,7-dimethyluric acid (64–76% of biliary metabolites) .

-

Lab Conditions : Hydrogen peroxide (H₂O₂) or enzymatic systems mimic this transformation .

Condensation and Cyclization Reactions

Sodium theobromine participates in heterocycle formation via nucleophilic attack or Mannich reactions.

Examples :

-

Thiazepinopurine Synthesis : Reacts with arylidenes of malononitrile to form fused thiazepine rings (Scheme 47) .

-

Conditions : Trimethylamine or sodium ethoxide catalysis.

-

-

Mannich Reaction : Forms 1,3,5-thiadiazino[2,3-f]purine derivatives with formaldehyde and secondary amines .

Suzuki Cross-Coupling

8-Bromo derivatives undergo palladium-catalyzed coupling with boronic acids for aryl functionalization.

Example :

特性

IUPAC Name |

sodium;3,7-dimethylpurin-1-ide-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.Na/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;/h3H,1-2H3,(H,9,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHPKSFNBCNLER-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)[N-]C(=O)N2C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N4NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010-59-9 | |

| Record name | Theobromine, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。